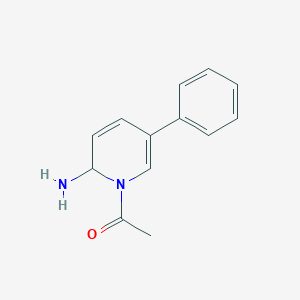
1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone typically involves the reaction of 2-aminoacetophenone with appropriate reagents under controlled conditions. One common method includes the use of methyl lithium and indigo acid anhydride in an anhydrous solvent at temperatures below -50°C . The reaction is carried out under nitrogen protection, followed by post-reaction processing to obtain the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-acidity ionic liquid catalysts has been explored to improve reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a biomarker for certain bacterial infections.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2-Aminoacetophenone: Shares the amino and phenyl groups but lacks the pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness: 1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone is a compound of significant interest due to its unique molecular structure and potential biological activities. This compound features a pyridine ring with an amino group and a phenyl group, along with a ketone functional group, which contributes to its reactivity and biological interactions. The molecular formula is C13H12N2O, with a molecular weight of 200.24 g/mol. Recent studies have indicated promising anti-cancer properties, particularly through mechanisms involving DNA cleavage and anti-angiogenic effects.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
1. Anti-Cancer Properties:
- Mechanisms of Action: The compound has shown potential in inducing cytotoxic effects against various cancer cell lines. It may act through mechanisms such as DNA cleavage and inhibition of angiogenesis, which are critical in tumor growth and metastasis.
- Case Studies: In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects, suggesting that this compound may also possess therapeutic potential in oncology.
2. Interaction with Biological Targets:
- Enzyme Inhibition: Interaction studies indicate that the compound may interact with enzymes involved in cancer progression. These interactions could be mediated through hydrogen bonding or π-stacking interactions due to the aromatic nature of its structure.
- Selectivity: The compound's selectivity towards certain biological pathways makes it a candidate for further drug development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Similarity | Notable Activity |
|---|---|---|---|
| 1-(2-amino-5-bromophenyl)ethanone | Structure | 1.00 | Potential anti-cancer activity |
| (2-Aminophenyl)(4-bromophenyl)methanone | Structure | 0.96 | Cytotoxic effects against cancer cells |
| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | Structure | 0.85 | Antimicrobial properties |
| N-(4-methylpyridin-3-yloxy)-N'-(4-nitrophenyl)urea | Structure | 0.89 | Enzyme inhibition |
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
Anti-Cancer Studies:
A study published in a peer-reviewed journal indicated that derivatives of compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. The study utilized standard assays to evaluate cell viability and apoptosis induction .
Mechanistic Insights:
Further investigations into the mechanism of action revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of apoptosis .
Toxicity and Safety Profile:
Toxicological assessments have shown that while the compound exhibits potent anti-cancer activity, it also requires careful evaluation for potential toxicity towards normal cells. Studies indicated a favorable selectivity index, suggesting that it could preferentially target cancerous cells over healthy ones .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C13H14N2O/c1-10(16)15-9-12(7-8-13(15)14)11-5-3-2-4-6-11/h2-9,13H,14H2,1H3 |
InChI Key |
OQJSCNIAPAFYED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C=CC1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















